Cas no 613-50-3 (6-Nitroquinoline)
6-Nitroquinoline Properties
Names and Identifiers
-
- 6-Nitroquinoline
- 6-nitro-quinolin
- Quinoline,6-nitro-
- 6-Nitrochinolin
- 6-nitro-quinoline
- QUINOLINE, 6-NITRO-
- SMHPLBXIVNQFBA-UHFFFAOYSA-N
- 7033583N3J
- NSC4141
- 6-nitro quinoline
- zlchem 253
- PubChem20822
- DSSTox_CID_984
- DSSTox_RID_75906
- Oprea1_756562
- Oprea1_316994
- DSSTox_GSID_20984
- KSC183E1L
- ZLC0063
- EBD22708
- BCP2
- J-200080
- NSC-4141
- BRN 0136138
- SR-01000473458-1
- EINECS 210-346-6
- InChI=1/C9H6N2O2/c12-11(13)8-3-4-9-7(6-8)2-1-5-10-9/h1-6
- BCP27373
- MFCD00006799
- STR06205
- DTXSID1020984
- UNII-7033583N3J
- N0252
- 6-Nitroquinoline, 98%
- AMY23304
- FT-0621280
- CHEMBL353078
- CAS-613-50-3
- EN300-86243
- SCHEMBL366012
- NSC 4141
- Q27265819
- F0848-0299
- 613-50-3
- Tox21_200508
- NCGC00248666-01
- AC-5110
- CCRIS 456
- CS-W017512
- NS00022499
- AKOS000131406
- A15691
- SR-01000473458
- 5-20-07-00326 (Beilstein Handbook Reference)
- AI3-08863
- DTXCID70984
- SY008973
- NITROQUINOLINE, 6-
- SB67571
- AC-907/25014227
- NCGC00258062-01
- 6-Nitroquinoline,97%
- DB-012204
- Quinoline, 6nitro
- BBL034646
- STL426671
- +Expand
-
- MFCD00006799
- SMHPLBXIVNQFBA-UHFFFAOYSA-N
- 1S/C9H6N2O2/c12-11(13)8-3-4-9-7(6-8)2-1-5-10-9/h1-6H
- [O-][N+](C1C([H])=C([H])C2=C(C([H])=C([H])C([H])=N2)C=1[H])=O
- 0136138
Computed Properties
- 174.042927g/mol
- 0
- 1.8
- 0
- 3
- 0
- 174.042927g/mol
- 174.042927g/mol
- 58.7Ų
- 13
- 202
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 0
Experimental Properties
- 2.66620
- 58.71000
- 1.6820 (rough estimate)
- 335.4°C at 760 mmHg
- 150.0 to 154.0 deg-C
- 156.7℃
- No data available
- 1.2190 (estimate)
6-Nitroquinoline Security Information
- GHS07 GHS08
- VC1900000
- 3
- S7;S22;S36;S45
- S7-S22-S36-S45
- R20/21/22; R40
- Xn
- NONH for all modes of transport
- H302,H312,H332,H351
- P280
- warning
- Sealed in dry,Room Temperature
- 20/21/22-40
- Warning
6-Nitroquinoline Customs Data
- 2933499090
-
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Nitroquinoline Price
6-Nitroquinoline Suppliers
6-Nitroquinoline Related Literature
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Shujie Chen,Guoping Lu,Chun Cai New J. Chem. 2015 39 5360
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2. Direct thioalkylation of nitroquinolines with alkanethiolate anions via nucleophilic displacement of a ring hydrogen atomTakehiko Kawakami,Hitomi Suzuki J. Chem. Soc. Perkin Trans. 1 2000 3640
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3. A straightforward synthesis of some fused aza-arenes via nucleophilic displacement of a ring hydrogen atom in nitroarenes by aromatic hydrazone anions
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4. Aromatic nucleophilic substitution of hydrogen: mechanism of reaction of 6-nitroquinoline with cyanide ions, with and without participation of methyl cyanoacetateAle? Halama,Jaromír Kaválek,Vladimír Machá?ek,Tomá? Weidlich J. Chem. Soc. Perkin Trans. 1 1999 1839
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5. Heteroaromatic reactivity. Part VI. Kinetics and products of the nitration of 4-hydroxyquinoline, 1-methyl-4-quinolone, 4-methoxyquinoline, and 4-hydroxycinnoline in sulphuric acidR. B. Moodie,J. R. Penton,K. Schofield J. Chem. Soc. B 1971 1493
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6. Aromatic nucleophilic substitution of hydrogen: reactions of 6-nitroquinoline with potassium cyanide and nitroalkanesAle? Halama,Vladimír Machá?ek J. Chem. Soc. Perkin Trans. 1 1999 2495
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7. 349. Derivatives of 4-chloro- and 6-nitro-quinolineJ. C. E. Simpson,P. H. Wright J. Chem. Soc. 1948 1707
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8. 232. Quinamine. Part IV. Sulphobenzeneazoquinamine and nitration and oxidation of quinamine to 3 : 6 : 8-trinitro-4-hydroxyquinolineG. Bendz,C. C. J. Culvenor,L. J. Goldsworthy,K. S. Kirby,Robert Robinson J. Chem. Soc. 1950 1130
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Nicolai A. Aksenov,Alexander V. Aksenov,Nikita K. Kirilov,Nikolai A. Arutiunov,Dmitrii A. Aksenov,Vladimir Maslivetc,Zhenze Zhao,Liqin Du,Michael Rubin,Alexander Kornienko Org. Biomol. Chem. 2020 18 6651
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10. N-oxides and related compounds. Part XXXIV. The tautomerism of some naphtho-and quinolino-furoxansAltaf-ur-Rahman,A. J. Boulton,D. P. Clifford,G. J. T. Tiddy J. Chem. Soc. B 1968 1516